N-[4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl]-3,5-dichloro-N-cyclobutyl-benzenesulfonamide
Overview
Description
N-[4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl]-3,5-dichloro-N-cyclobutyl-benzenesulfonamide is a useful research compound. Its molecular formula is C23H26Cl2FN3O3S and its molecular weight is 514.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
COX-2 Inhibition for Pain and Inflammation
Sulfonamide derivatives, including compounds structurally related to the specified molecule, have been studied for their ability to inhibit cyclooxygenase-2 (COX-2). This enzyme is a key player in the inflammatory process and is associated with pain and inflammation. Hashimoto et al. (2002) synthesized a series of benzenesulfonamide derivatives, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors, indicating potential applications in treating conditions like rheumatoid arthritis and osteoarthritis Hiromasa Hashimoto, K. Imamura, J. Haruta, K. Wakitani, 2002.
Photodynamic Therapy for Cancer Treatment
Sulfonamide derivatives have been explored for their photophysical and photochemical properties, making them candidates for photodynamic therapy (PDT) applications. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, which exhibited high singlet oxygen quantum yields. Such properties are crucial for the efficacy of PDT, an alternative cancer treatment that relies on light-induced cell damage M. Pişkin, E. Canpolat, Ö. Öztürk, 2020.
Antitumor Agents
Sulfonamide compounds have been designed and synthesized with potential antitumor activities. Huang et al. (2002) described the synthesis of sulfonamide derivatives that showed significant antitumor activity with low toxicity, highlighting their therapeutic potential Zhaohua Huang, Zhaoliang Lin, Junlian Huang, 2002.
Antimicrobial and Antifungal Activities
Compounds with a benzenesulfonamide moiety have been evaluated for their antimicrobial and antifungal activities. Wang et al. (2010) synthesized sulfanilamide-derived 1,2,3-triazoles, showing promising antibacterial potency against several strains, indicating potential applications in combating bacterial infections Xian-Long Wang, Kun Wan, Cheng‐He Zhou, 2010.
Properties
IUPAC Name |
N-[[4-(4-acetylpiperazin-1-yl)-2-fluorophenyl]methyl]-3,5-dichloro-N-cyclobutylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26Cl2FN3O3S/c1-16(30)27-7-9-28(10-8-27)21-6-5-17(23(26)14-21)15-29(20-3-2-4-20)33(31,32)22-12-18(24)11-19(25)13-22/h5-6,11-14,20H,2-4,7-10,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCATSIXVMLWNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)CN(C3CCC3)S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl2FN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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